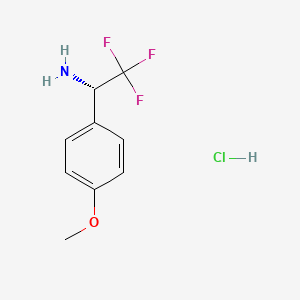![molecular formula C10H10ClFN2O2 B11869329 ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B11869329.png)
ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate is a chemical compound with the molecular formula C10H10ClFN2O2 and a molecular weight of 244.65 g/mol . This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a hydrazinylidene moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-fluorophenylhydrazine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The hydrazinylidene moiety can be oxidized to form azo compounds or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form hydrazine derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The chloro and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The hydrazinylidene moiety can participate in redox reactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparación Con Compuestos Similares
Ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate can be compared with similar compounds such as ethyl (4-fluorobenzoyl)acetate and 4-fluorophenyl acetate. These compounds share structural similarities but differ in their functional groups and reactivity. For example, ethyl (4-fluorobenzoyl)acetate contains a benzoyl group instead of a chloro group, which affects its chemical behavior and applications .
Propiedades
Fórmula molecular |
C10H10ClFN2O2 |
|---|---|
Peso molecular |
244.65 g/mol |
Nombre IUPAC |
ethyl (2E)-2-chloro-2-[(4-fluorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H10ClFN2O2/c1-2-16-10(15)9(11)14-13-8-5-3-7(12)4-6-8/h3-6,13H,2H2,1H3/b14-9+ |
Clave InChI |
VVERUMZUZIFIQN-NTEUORMPSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)F)/Cl |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



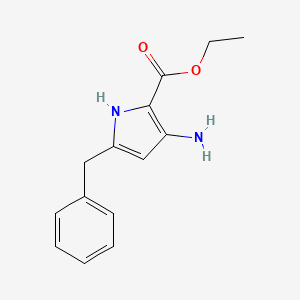
![2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B11869268.png)
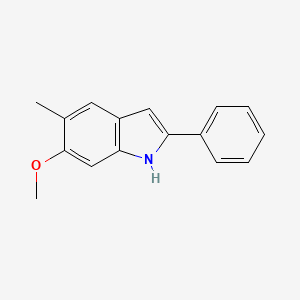
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-methoxy-2-methyl-](/img/structure/B11869283.png)
![8-Amino-1,2-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B11869285.png)
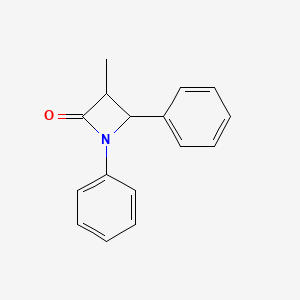
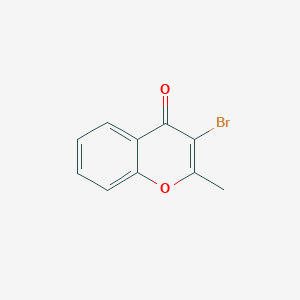
![3-Methoxy-5-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11869293.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11869304.png)


